molecular formula C22H22N4O4 B3787313 N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide

N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B3787313
M. Wt: 406.4 g/mol
InChI Key: PAGPPBJTAYUUGB-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of imidazole, naphthalene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and naphthalene derivatives, followed by their coupling with oxazole intermediates. Common reagents used in these reactions include bases like sodium hydride and catalysts such as palladium on carbon. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The imidazole and oxazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
  • 2-Ethylimidazole

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide is unique due to its combination of imidazole, naphthalene, and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in simpler compounds.

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-3-26-11-10-23-21(26)13-24-22(27)18-12-15(30-25-18)14-29-20-9-8-19(28-2)16-6-4-5-7-17(16)20/h4-12H,3,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGPPBJTAYUUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC(=O)C2=NOC(=C2)COC3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 2
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N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethylimidazol-2-yl)methyl]-5-[(4-methoxynaphthalen-1-yl)oxymethyl]-1,2-oxazole-3-carboxamide

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